3-Methyl-4,5-dihydro-1H-pyrazole
Overview
Description
Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . The term “Pyrazole” was initially discovered by Ludwig Knorr in 1883 . Pyrazoles hold a privileged status as versatile frameworks in various sectors of the chemical industry, including medicine and agriculture .
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A special emphasis is placed on a thorough examination of response processes . The synthesis of 4,5-dihydro-1H-pyrazole derivatives based on 3-acetyl-5-nitropyridines has been reported .Molecular Structure Analysis
The molecular structure of 3-Methyl-4,5-dihydro-1H-pyrazole is characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms .Chemical Reactions Analysis
Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . A phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles in good yields and high selectivity at room temperature .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Methyl-4,5-dihydro-1H-pyrazole can vary depending on the specific derivative. For example, one derivative was reported as beige crystals with a melting point of 198–200 °C .Scientific Research Applications
Structural Analysis and Applications
Structural Characterization : 5-trihalomethyl-4,5-dihydro-1H-pyrazole derivatives, including those with a 3-methyl group, have been structurally characterized to understand their potential as novel analgesic agents. X-ray diffractometry revealed the molecular packing stabilized by hydrogen bonds, with the pyrazole rings appearing almost planar (Machado et al., 2009).
X-Ray Crystal Structure Studies : Novel pyrazole derivatives, including those with a 3-methyl group, have been synthesized and characterized, with their structures confirmed by X-ray diffraction. These studies are crucial for understanding the molecular conformation and interactions within these compounds (Kumara et al., 2018).
Synthesis and Optimization
Derivative Synthesis : Research into the synthesis of 3-phenyl-1H-pyrazole derivatives, which are intermediates for biologically active compounds, has shown the importance of optimizing synthetic methods for industrial production (Liu et al., 2017).
Green Chemistry Approach : The synthesis of 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) using cellulose sulfuric acid demonstrates an environmentally friendly and cost-effective approach in green chemistry (Mosaddegh et al., 2010).
Biological and Pharmacological Studies
Antitubercular Activity : Novel 3,5-diaryl-4,5-dihydro-1H-pyrazole derivatives have been synthesized and evaluated for antitubercular activity, demonstrating significant results against Mycobacterium tuberculosis (Alegaon et al., 2014).
Antimicrobial and Antioxidant Activity : Tetra substituted pyrazolines, including 3-methyl variants, have been evaluated for their antimicrobial and antioxidant activities, providing insights into their potential pharmacological applications (Govindaraju et al., 2012).
Miscellaneous Applications
- Corrosion Inhibition : Pyrazole derivatives, including 3-methyl-4,5-dihydro-1H-pyrazole, have been synthesized and shown to have inhibitory activity against the corrosion of mild steel in hydrochloric acid, indicating their potential use in industrial applications (Chadli et al., 2020).
Safety And Hazards
Future Directions
Pyrazoles have garnered substantial interest from researchers due to their diverse biological activities and significant importance in research and applications . The aim of future research is to offer a comprehensive overview of the published research related to the synthesis of pyrazole derivatives, encompassing a discussion of diverse methods for accessing the pyrazole moiety .
properties
IUPAC Name |
3-methyl-4,5-dihydro-1H-pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2/c1-4-2-3-5-6-4/h5H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWCHLFKQTXSQJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80339724 | |
Record name | 3-Methyl-4,5-dihydro-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80339724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-4,5-dihydro-1H-pyrazole | |
CAS RN |
1911-30-4 | |
Record name | 3-Methyl-4,5-dihydro-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80339724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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